5-Bromonicotinic acid
Overview
Description
5-Bromonicotinic acid, also known as 5-bromo-3-pyridinecarboxylic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light brown powder and has a molecular formula of C6H4BrNO2 .
Synthesis Analysis
The acid is recrystallised from H2O and then from EtOH using charcoal. The amide has m 219-219.5o (from aqueous EtOH), and the methyl ester, prepared by addition of ethereal diazomethane, can be purified by sublimation in a vacuum and has m 98-99o .
Molecular Structure Analysis
The molecular structure of 5-Bromonicotinic acid is C6H4BrNO2 . It has a molecular weight of 202.01 g/mol .
Chemical Reactions Analysis
5-Bromonicotinic acid could be used as a starting material to synthesize 3-guanidinomethyl-5-iodopyridine .
Physical And Chemical Properties Analysis
5-Bromonicotinic acid has a density of 1.8±0.1 g/cm3, a boiling point of 328.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 39.0±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 111.4±3.0 cm3 .
Scientific Research Applications
Coordination Chemistry and Material Science
5-Bromonicotinic acid is used to synthesize multifunctional coordination compounds with lanthanide ions like Dy, Tb, Yb, and Nd . These compounds exhibit diverse structures and dimensionalities, leading to interesting magnetic and luminescence properties. They are potential candidates for luminescence materials with biomedical applications due to their non-cytotoxic nature in both cancer and non-cancer cells .
Organic Synthesis
In organic chemistry, 5-Bromonicotinic acid serves as a precursor for the synthesis of more complex molecules. It has been utilized in the synthesis of 3-guanidinomethyl-5-iodopyridine, showcasing its versatility in creating diverse organic compounds .
Analytical Chemistry
This compound is also an analytical standard used for drug analysis. Its well-defined structure and properties make it suitable for use as a reference material in chromatography and spectroscopy to ensure accurate measurement of other substances .
Cancer Research
The anti-cancer properties of coordination compounds derived from 5-Bromonicotinic acid are of significant interest. Research indicates that these compounds can be investigated further for their potential use in cancer treatment, given their absence of cytotoxicity in cell lines .
Luminescence Studies
The luminescent properties of 5-Bromonicotinic acid-based materials make them suitable for studies in the field of luminescence. They can be used to explore new ways of detecting and measuring biological and chemical processes .
Mechanism of Action
Target of Action
It’s known that this compound is used as a starting material to synthesize other compounds, such as 3-guanidinomethyl-5-iodopyridine , and to prepare multifunctional coordination compounds with different lanthanide (III) ions (Dy, Tb, Yb, and Nd) .
Mode of Action
It’s known that it can interact with various biological materials and organic compounds for life science-related research .
Biochemical Pathways
It’s known that it can be used as a biochemical reagent in life science-related research .
Result of Action
It’s known that it can be used to prepare multifunctional coordination compounds with different lanthanide (iii) ions (dy, tb, yb, and nd), which show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer caco-2 cells .
Action Environment
It’s known that it should be stored in a dry, cool, and well-ventilated place .
Safety and Hazards
5-Bromonicotinic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
Future Directions
5-Bromonicotinic acid has been used in the synthesis of novel multifunctional coordination compounds based on lanthanide ions (Dy, Tb, Yb, and Nd). These materials possess different structures and dimensionalities and show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer Caco-2 cells . This makes these new compounds excellent candidates to be further investigated in the field of luminescence materials with biomedical applications .
properties
IUPAC Name |
5-bromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUCPGDKPXSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Record name | 5-bromonicotinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174944 | |
Record name | 5-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonicotinic acid | |
CAS RN |
20826-04-4 | |
Record name | 5-Bromonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20826-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromonicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020826044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20826-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Bromonicotinic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDB972TSH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 5-bromonicotinic acid is C6H4BrNO2, and its molecular weight is 202.02 g/mol. [, ]
A: Researchers have used a variety of spectroscopic techniques to characterize 5-bromonicotinic acid, including IR, 1H NMR, 13C NMR, and 119Sn NMR spectroscopy. [, , ] Mass spectrometry and UV spectroscopy have also been employed to confirm structure and purity. []
A: 5-Bromonicotinic acid can exist in various crystalline forms. For example, a study identified a unique head-to-head acid-acid hydrogen bond motif generating centrosymmetric dimers in one of its crystal structures. These dimers are further connected into antiparallel ribbons by C–H⋯O and C–H⋯N hydrogen bonds. []
A: Studies have shown that the solvent used in the synthesis of Cd(II) coordination frameworks with 5-bromonicotinic acid plays a crucial role in directing the final structure. Different solvent mixtures can lead to the formation of distinct 1D, 2D, or 3D structures, including supramolecular isomers and pseudo-polymorphs. []
A: BF3.Et2O acts as a catalyst in the Michaelis-Arbuzov reaction, facilitating the formation of benzyl/arylphosphonates from 5-bromonicotinic acid and various trialkyl phosphites. []
A: Studies on radioiodinated nicotine analogs derived from 5-bromonicotinic acid demonstrate the impact of substituent modifications on biodistribution. Specifically, altering the amine substituent at the 3-position of the pyridine ring influences brain and adrenal gland uptake in rats. []
A: Researchers observed that using LTMP vs. LDA for lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine resulted in unusual C-2 and C-4 regioselectivity. This selectivity is significant for accessing different substitution patterns on the nicotinic acid core, enabling exploration of diverse chemical space for SAR studies. []
A: While the provided research does not explicitly mention strategies for 5-bromonicotinic acid, formulation approaches like forming salts or complexes with improved solubility profiles are common strategies in medicinal chemistry to enhance drug-like properties. []
A: Several analytical techniques have been employed, including HPLC for separation and determination of 5-bromonicotinic acid and its ethyl ester. [] Researchers have also utilized single-crystal and powder X-ray diffraction for structural characterization of 5-bromonicotinic acid and its complexes. [, ]
A: Yes, several studies highlight biological activities associated with 5-bromonicotinic acid derivatives. Notably, quaternary ammonium salts of 5-bromonicotinic acid exhibited promising cytotoxicity against Artemia salina. Additionally, certain derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria. []
ANone: Although specific toxicological data is limited within the provided research, it's crucial to acknowledge that 5-bromonicotinic acid serves as a precursor for various derivatives. Therefore, thorough toxicological evaluations are essential for each newly synthesized compound.
A: The development of efficient synthetic routes to 5-bromonicotinic acid and its versatile derivatives, along with the exploration of their diverse applications in areas such as coordination chemistry, medicinal chemistry, and material science represent significant milestones in this field. [, , ]
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